Einecs 282-579-1

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 282-579-1 is a registered compound within the European Union’s regulatory framework for commercial chemicals. Compounds in the EINECS inventory are characterized by well-defined chemical structures and validated physicochemical properties, enabling their integration into safety assessments and computational toxicology models .

EINECS 282-579-1’s inclusion in the inventory implies its historical commercial relevance, likely in applications such as industrial synthesis, materials science, or specialty chemicals. Its physicochemical profile—including molecular weight, solubility, and bioavailability—would align with the broader EINECS dataset, which spans diverse chemical classes like aromatic acids, esters, and metal complexes .

Properties

CAS No. |

84255-31-2 |

|---|---|

Molecular Formula |

C23H35N3O4S |

Molecular Weight |

449.6 g/mol |

IUPAC Name |

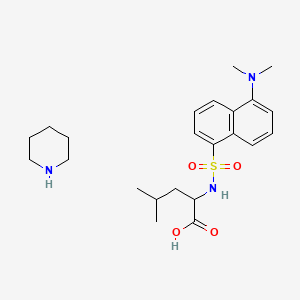

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid;piperidine |

InChI |

InChI=1S/C18H24N2O4S.C5H11N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;1-2-4-6-5-3-1/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5H2 |

InChI Key |

RMTYRELLCOHJLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 282-579-1 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

One-step carbonization: This method involves the direct carbonization of raw materials to produce the compound.

Two-step carbonization: This method includes an initial carbonization step followed by further processing to refine the compound.

Precise targeting method carbonization: This involves targeting specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Einecs 282-579-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 282-579-1 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to understand its effects on different biological systems.

Industry: This compound is used in industrial processes for the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of Einecs 282-579-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Key Parameters:

- Bioavailability : EINECS compounds like 282-579-1 are often compared using bioavailability-related properties (e.g., log P, TPSA). ERGO reference substances, which overlap significantly with EINECS compounds, suggest that 282-579-1 likely occupies a mid-range polarity profile (log P ~2–3, TPSA ~50 Ų) .

- Toxicity : Analogues such as O-Methylsalicylic acid (CAS 579-75-9) exhibit moderate acute toxicity (LD₅₀ >500 mg/kg), while ester derivatives (e.g., Methyl 2-methoxybenzoate) show lower environmental persistence .

- Synthetic Accessibility : Compounds with aromatic backbones (e.g., benzoic acid derivatives) are typically synthesized via esterification or etherification, requiring catalysts like Pd/C or HATU .

Methodological Considerations

- Similarity Metrics : The Tanimoto index and PubChem 2D fingerprints remain gold standards for identifying analogues, minimizing false positives in toxicity prediction .

- Data Gaps: Limited experimental data for this compound necessitate reliance on computational models (e.g., EPISuite) and read-across approaches validated in –4.

Q & A

Q. How should researchers structure a manuscript to highlight the novelty of findings on this compound?

- Methodological Answer :

- Use the "IMRAD" structure (Introduction, Methods, Results, Discussion) with clear subheadings.

- In the discussion, contrast results with prior work (e.g., "Unlike Smith et al. (2023), our data show...").

- Limit the abstract to 250 words, emphasizing hypothesis-driven conclusions over descriptive summaries .

Q. Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.